R-Lifitegrast is a chiral compound that serves as a potent antagonist of the lymphocyte function-associated antigen 1/intracellular adhesion molecule 1 (LFA-1/ICAM-1) interaction, which plays a crucial role in inflammatory responses, particularly in ocular conditions such as dry eye disease. It is classified as an anti-inflammatory drug and has been investigated for its therapeutic applications in various autoimmune and inflammatory diseases.
R-Lifitegrast is derived from lifitegrast, which is a synthetic compound developed for its ability to inhibit LFA-1/ICAM-1 binding. The compound falls under the category of small-molecule drugs and is recognized for its specific action on immune cell adhesion processes. Lifitegrast itself has been approved by regulatory agencies for the treatment of dry eye disease, highlighting its significance in clinical applications.
The synthesis of R-Lifitegrast involves several key steps that ensure high chiral purity and yield. A notable method for preparing R-Lifitegrast includes:
These methods have been optimized to be scalable and efficient, making them suitable for commercial production.
R-Lifitegrast has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The compound can be represented by the following chemical formula:
The key structural features include:
The chemical reactions involved in the synthesis of R-Lifitegrast include:
R-Lifitegrast exerts its therapeutic effects by specifically inhibiting the interaction between LFA-1 on leukocytes and ICAM-1 on endothelial cells. This inhibition reduces leukocyte adhesion and migration to sites of inflammation, thereby mitigating inflammatory responses associated with autoimmune diseases. The IC50 value for R-Lifitegrast has been reported around 10.5 nM, indicating its high potency in blocking this critical interaction .
R-Lifitegrast exhibits several notable physical and chemical properties:
These properties are essential for understanding how R-Lifitegrast behaves in biological systems and its formulation in pharmaceutical products.
R-Lifitegrast has significant applications in scientific research and clinical settings:
The first stability-indicating chiral High Performance Liquid Chromatography method for resolving R- and S-lifitegrast was developed to quantify enantiomeric impurities in active pharmaceutical ingredients and ophthalmic solutions. This method achieved baseline separation (resolution >4.0) within 20 minutes, resolving R-lifitegrast from S-lifitegrast, four known process-related impurities (Lifitegrast Impurity A–D), placebo components, and degradation products. Critical to its success was the use of a Chiralpak AD-H column (250 × 4.6 mm, 5.0 μm particle size) maintained at 40°C, which provided the requisite stereoselectivity. Detection at 260 nm optimized sensitivity for both enantiomers, while methanol ensured sample stability for 48 hours at 15°C. Method specificity was confirmed through forced degradation studies, demonstrating no co-elution with stress-induced degradation peaks [1] [2] [3].
Table 1: Chromatographic Conditions for Chiral Separation of Lifitegrast Enantiomers
Parameter | Specification |
---|---|
Column | Chiralpak AD-H (250 × 4.6 mm, 5.0 μm) |
Mobile Phase | n-hexane/2-propanol/formic acid (500:500:2, v/v/v) |
Flow Rate | 1.0 mL/min |
Column Temperature | 40°C |
Detection Wavelength | 260 nm |
Injection Volume | 10 μL |
Run Time | 20 min |
Resolution (R-Lif/S-Lif) | >4.0 |
Mobile phase optimization was pivotal for chiral resolution. Initial screening with n-hexane/2-propanol mixtures demonstrated that acidic modifiers were essential for peak symmetry and enantioselectivity. The optimal ratio of n-hexane/2-propanol/formic acid (500:500:2, v/v/v) achieved a resolution factor exceeding 4.0 while maintaining a total run time of 20 minutes. Reducing formic acid below 0.2% caused peak tailing, while concentrations above 0.4% accelerated column degradation. The 1:1 ratio of n-hexane to 2-propanol balanced enantioselectivity and analysis time, whereas higher 2-propanol content shortened retention but compromised resolution. Methanol as a diluent minimized on-column racemization and ensured sample integrity [1] [3].
Validation followed International Council for Harmonisation Q2(R1) guidelines, confirming method reliability for quality control. R-lifitegrast quantification exhibited linearity (r² > 0.999) over 0.0369–1.816 μg/mL, with a limit of detection of 11 ng/mL and limit of quantification of 36.9 ng/mL. Precision studies showed relative standard deviations <2.0% for intra-day and inter-day analyses. Accuracy (recovery: 98.5–101.2%) was consistent across drug substance and ophthalmic solutions. Robustness testing confirmed tolerance to ±0.1% mobile phase modifier variation, ±2°C temperature fluctuations, and ±0.1 mL/min flow rate changes without resolution loss [1] [2] [3].
Table 2: Validation Summary for R-Lifitegrast Quantification
Parameter | Results |
---|---|
Linearity Range | 0.0369–1.816 μg/mL |
Correlation Coefficient (r²) | >0.999 |
LOD/LOQ | 11 ng/mL / 36.9 ng/mL |
Precision (RSD%) | Intra-day: <1.5%; Inter-day: <2.0% |
Accuracy (% Recovery) | Drug substance: 99.2–101.2%; Ophthalmic solution: 98.5–100.8% |
Specificity | No interference from impurities, placebo, or degradation products |
Photostability studies under International Council for Harmonisation Q1B conditions revealed ultraviolet irradiation at 300–400 nm induced measurable racemization (0.35% R-lifitegrast). Oxidative stress (3% hydrogen peroxide) generated R-lifitegrast (0.41%) alongside primary degradation products DP1 and DP2, formed via amide bond cleavage. Computational modeling attributed oxidative susceptibility to the benzofuran moiety’s electron-rich aromatic system. The addition of 0.1% citric acid suppressed R-lifitegrast formation to 0.12% during oxidative stress by chelating metal ions and scavenging free radicals. Tocopherol (0.05%) similarly reduced photolytic racemization by 60% via reactive oxygen species quenching, demonstrating that antioxidants preserve stereochemical integrity [5] [7] [8].
Racemization Mechanism Insights:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8